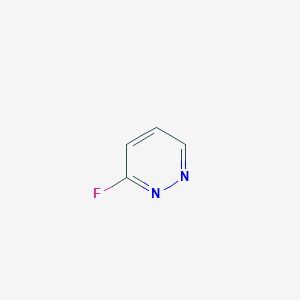
3-Fluoropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropyridazine is a heterocyclic aromatic compound with the molecular formula C4H3FN2. It is a derivative of pyridazine, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridazine can be achieved through several methods. One common approach involves the fluorination of pyridazine derivatives. For instance, the reaction of pyridazine with a fluorinating agent such as Selectfluor can yield this compound under controlled conditions. Another method involves the cyclization of appropriate precursors in the presence of fluorine-containing reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of fluorinating agents and solvents, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoropyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which can further react to yield various derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while substitution reactions can produce a variety of functionalized pyridazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Fluoropyridazine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Fluoropyridazine and its derivatives often involves interactions with specific molecular targets. For example, some derivatives inhibit enzymes or receptors involved in disease pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it more effective in its biological activity . The exact mechanism can vary depending on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
3-Fluoropyridine: Similar in structure but lacks the second nitrogen atom in the ring, leading to different chemical properties and reactivity.
Pyridazine: The parent compound without the fluorine substitution, which affects its chemical behavior and applications.
Pyridazinone: A derivative with an oxygen atom in the ring, exhibiting different pharmacological activities.
Uniqueness of 3-Fluoropyridazine: The presence of the fluorine atom at the third position of the pyridazine ring imparts unique properties to this compound, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of new drugs and materials.
Eigenschaften
IUPAC Name |
3-fluoropyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2/c5-4-2-1-3-6-7-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSLQLBJJDFBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
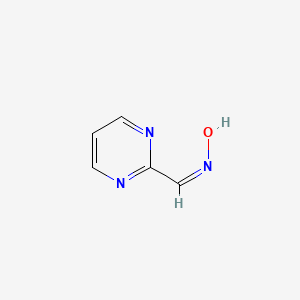


![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)


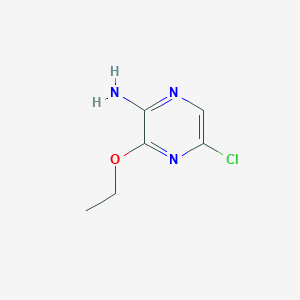


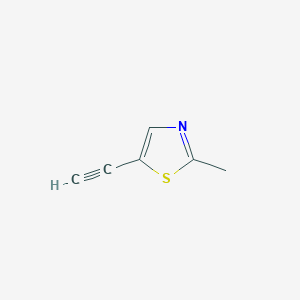

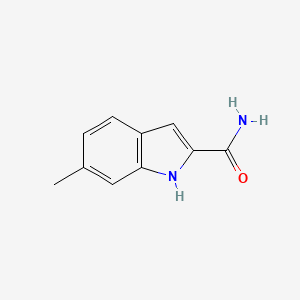
![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)

